Cas no 113872-16-5 (1H-Imidazole-5-propanoic Acid Hydrazide)

1H-Imidazole-5-propanoic Acid Hydrazide is a heterocyclic organic compound featuring an imidazole core with a propanoic acid hydrazide functional group. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and pharmaceutical research. The hydrazide moiety enhances its reactivity, making it suitable for the formation of hydrazones and other derivatives, which are valuable in drug design and biochemical studies. Its imidazole ring contributes to potential biological activity, often seen in compounds with antimicrobial or enzyme-inhibiting properties. The product is characterized by high purity and stability, ensuring consistent performance in research and industrial processes. Its synthetic utility and structural features make it a useful intermediate in organic and bioorganic chemistry.
1H-Imidazole-5-propanoic Acid Hydrazide structure
113872-16-5 structure
Product Name:1H-Imidazole-5-propanoic Acid Hydrazide
CAS No:113872-16-5
MF:C6H10N4O
MW:154.169800281525
CID:130315
PubChem ID:13989090
Update Time:2025-08-03

1H-Imidazole-5-propanoic Acid Hydrazide Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-propanoicacid, hydrazide
    • 1H-Imidazole-4-propanoic acid, hydrazide (9CI)
    • 3-(1H-imidazol-5-yl)propanehydrazide
    • 1H-IMidazole-4-propanoic Acid Hydrazide
    • 1H-IMidazole-5-propanoic Acid Hydrazide
    • 1H-Imidazole-4-propanoic acid, hydrazide (9CI)
    • FT-0670302
    • DTXSID80553862
    • SCHEMBL16576431
    • 1H-Imidazole-5-propanoic acid, hydrazide
    • AKOS006341625
    • 113872-16-5
    • 1H-Imidazole-5-propanoic Acid Hydrazide
    • Inchi: 1S/C6H10N4O/c7-10-6(11)2-1-5-3-8-4-9-5/h3-4H,1-2,7H2,(H,8,9)(H,10,11)
    • InChI Key: DRBFGXBSMGOXAO-UHFFFAOYSA-N
    • SMILES: O=C(CCC1=CN=CN1)NN

Computed Properties

  • Exact Mass: 154.08500
  • Monoisotopic Mass: 154.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • Refractive Index: 1.584
  • PSA: 87.29000
  • LogP: 0.87280

1H-Imidazole-5-propanoic Acid Hydrazide Pricemore >>

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Additional information on 1H-Imidazole-5-propanoic Acid Hydrazide

Comprehensive Overview of 1H-Imidazole-5-propanoic Acid Hydrazide (CAS No. 113872-16-5): Properties, Applications, and Research Insights

1H-Imidazole-5-propanoic Acid Hydrazide (CAS No. 113872-16-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and versatile reactivity. The compound belongs to the imidazole family, a heterocyclic ring system known for its presence in biologically active molecules, including histidine and purine derivatives. Its hydrazide functional group further enhances its potential as a building block for synthesizing more complex molecules, particularly in drug discovery and material science.

In recent years, the demand for imidazole-based compounds has surged, driven by their applications in antimicrobial agents, anticancer therapies, and enzyme inhibitors. Researchers have explored 1H-Imidazole-5-propanoic Acid Hydrazide as a precursor for designing novel small-molecule drugs, leveraging its ability to form stable interactions with biological targets. This aligns with the growing trend of structure-activity relationship (SAR) studies, where subtle modifications to the imidazole scaffold can yield compounds with enhanced efficacy and selectivity.

The compound's CAS No. 113872-16-5 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and scientific literature. Its propanoic acid hydrazide moiety offers a reactive handle for further derivatization, making it a valuable intermediate in medicinal chemistry. For instance, it has been investigated in the synthesis of hydrazone derivatives, which exhibit promising antioxidant and anti-inflammatory properties. Such applications resonate with current health trends, including the search for natural product alternatives and nutraceuticals.

From a technical perspective, 1H-Imidazole-5-propanoic Acid Hydrazide demonstrates notable stability under standard laboratory conditions, though its reactivity requires careful handling in synthetic workflows. Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize its purity and confirm its structure. These methods are essential for quality control, particularly when the compound is used in high-throughput screening or combinatorial chemistry.

The compound's relevance extends to green chemistry initiatives, where researchers aim to minimize waste and optimize synthetic efficiency. Its potential as a biodegradable intermediate aligns with global efforts to develop environmentally friendly chemical processes. This aspect is increasingly highlighted in academic and industrial discussions, reflecting broader societal concerns about sustainability and carbon footprint reduction.

In summary, 1H-Imidazole-5-propanoic Acid Hydrazide (CAS No. 113872-16-5) represents a multifaceted tool for modern chemical research. Its applications span drug development, material science, and sustainable chemistry, making it a subject of ongoing investigation. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and industrial innovation.

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